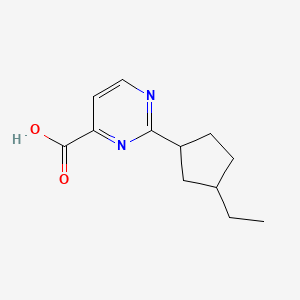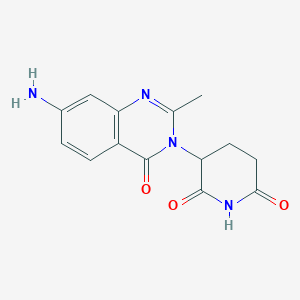![molecular formula C8H15ClFN B13475029 6-Fluorobicyclo[4.1.1]octan-1-amine hydrochloride](/img/structure/B13475029.png)
6-Fluorobicyclo[4.1.1]octan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluorobicyclo[411]octan-1-amine hydrochloride is a chemical compound with the molecular formula C8H15ClFN It is a bicyclic amine derivative that contains a fluorine atom at the 6th position and an amine group at the 1st position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorobicyclo[4.1.1]octan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Amination: The amine group can be introduced through nucleophilic substitution reactions using amine sources like ammonia or primary amines.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluorobicyclo[4.1.1]octan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated amines.
Applications De Recherche Scientifique
6-Fluorobicyclo[4.1.1]octan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Fluorobicyclo[4.1.1]octan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain receptors or enzymes, potentially modulating their activity. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride
- 6-Fluorobicyclo[4.1.1]octane-1-carboxylic acid
Uniqueness
6-Fluorobicyclo[4.1.1]octan-1-amine hydrochloride is unique due to its specific bicyclic structure and the position of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C8H15ClFN |
|---|---|
Poids moléculaire |
179.66 g/mol |
Nom IUPAC |
6-fluorobicyclo[4.1.1]octan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H14FN.ClH/c9-7-3-1-2-4-8(10,5-7)6-7;/h1-6,10H2;1H |
Clé InChI |
KHOUEBFZZLXNJQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC(C1)(C2)N)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-2-{bicyclo[2.1.1]hexan-1-yl}aceticacidhydrochloride](/img/structure/B13474948.png)

![methyl 4-[(1S)-2-amino-1-hydroxyethyl]benzoate hydrochloride](/img/structure/B13474957.png)



![2-[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13474982.png)

![Methyl 4-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B13475003.png)

![Ethyl 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13475008.png)
![rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-phenylazetidine-2-carboxylic acid](/img/structure/B13475013.png)

